N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to the inhibition of the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . They are also known to be metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis . This leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other substances, temperature, and more . .
Preparation Methods
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Methyl Groups: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Coupling with Pyridine Derivative: The chlorinated and methylated benzothiazole is then coupled with a pyridine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting specific enzymes and pathways involved in inflammation and cancer progression.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives to highlight its uniqueness :
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound lacks the chlorine and cyano groups, which may result in different biological activities and properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: The presence of a morpholine group instead of a pyridine group can lead to variations in solubility and reactivity.
N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide: The piperidine group can influence the compound’s pharmacokinetics and pharmacodynamics.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-5-10-18(23)20-19(14)26-22(29-20)27(13-17-4-2-3-11-25-17)21(28)16-8-6-15(12-24)7-9-16/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMMTRUYCGOIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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